molecular formula C8H8BrN B1343333 3-Bromo-5-(prop-1-en-2-yl)pyridine CAS No. 40472-88-6

3-Bromo-5-(prop-1-en-2-yl)pyridine

Katalognummer: B1343333
CAS-Nummer: 40472-88-6
Molekulargewicht: 198.06 g/mol
InChI-Schlüssel: OOFYCJVNLMTQQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-(prop-1-en-2-yl)pyridine, also known as 3-Bromo-5-propylpyridine, is a heterocyclic aromatic compound with a five-membered ring structure. It is a colorless solid that is used in various scientific and industrial applications, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis and structural analysis of related bromo-substituted pyridine compounds have been extensively studied, showcasing their potential in constructing complex molecular architectures. For instance, the synthesis and crystal structure analysis of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine highlight the compound's molecular geometry and the significant intermolecular interactions stabilizing its crystal structure, such as π-π interactions and hydrogen bonding, demonstrating the utility of bromo-substituted pyridines in the design of novel molecular materials (Rodi et al., 2013).

Antimicrobial Activity

Bromo-substituted pyridine compounds have also been investigated for their biological activities, including antimicrobial properties. The synthesis of pyridine chalcones and their antibacterial assay against various bacteria indicate that these compounds possess significant antibacterial activity, underscoring the potential of bromo-substituted pyridines in developing new antimicrobial agents (Jasril et al., 2013).

Photophysical and Electrochemical Properties

The exploration of bromo-substituted pyridines in the realm of photophysical and electrochemical applications reveals their versatility. Studies on the synthesis, characterization, and investigation of zinc(II) phthalocyanine compounds with bromo-substituted pyridine derivatives demonstrate their potential in photocatalytic applications due to suitable photosensitizing abilities (Öncül et al., 2021). Additionally, compounds like 5-bromo-2-(trifluoromethyl)pyridine have been characterized for their spectroscopic and optical properties, further contributing to the understanding of their applications in various fields (Vural & Kara, 2017).

Corrosion Inhibition

Research into the application of bromo-substituted pyridines as corrosion inhibitors for mild steel in acidic environments highlights their efficacy. The evaluation of imidazo[4,5-b]pyridine derivatives, including 6-bromo variants, indicates their high inhibition performance, pointing towards the applicability of these compounds in protecting metals against corrosion (Saady et al., 2021).

Synthesis of Complex Molecules

The versatility of bromo-substituted pyridines extends to the synthesis of complex molecules, such as the efficient synthesis of nilotinib, a selective inhibitor of tyrosine kinase. This process involves intermediates derived from bromo-substituted pyridines, demonstrating their importance in pharmaceutical manufacturing (Yankun et al., 2011).

Safety and Hazards

The safety information for “3-Bromo-5-(prop-1-en-2-yl)pyridine” includes the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P305, P338, P351 .

Eigenschaften

IUPAC Name

3-bromo-5-prop-1-en-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c1-6(2)7-3-8(9)5-10-4-7/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFYCJVNLMTQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634075
Record name 3-Bromo-5-(prop-1-en-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40472-88-6
Record name 3-Bromo-5-(prop-1-en-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane adduct; 98.0 mass %, potassium acetate hydrate (7.4997 mmol; 3.7 mL), sodium carbonate decahydrate (7.4997 mmol; 3.7 mL), Acetonitrile (15 mL) and 3,5-dibromopyridine (4.9998 mmol; 1184.4 mg) in 2-isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (4.9998 mmol; 840.0 mg; 0.940 mL) in a pressure tube was heated under microwave at 120° C. for 3 min. The mixture was cooled to room temperature. The layers were separated. The aqueous layer was extracted with EtOAc. The combined organic layer was concentrated. The residue was purified on silica eluted with 0 to 10% MeOH in DCM to afford 3-bromo-5-isopropenyl-pyridine as a dark tan solid (512.6 mg, 52%).
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
sodium carbonate decahydrate
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
1184.4 mg
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-(5-bromo-pyridin-3-yl)-propan-2-ol, prepared as described in Example 16a (200 mg, 0.93 mmol) in dichloromethane (8 mL) at 0° C. was added diisopropylethylamine (0.63 mL 3.7 mmol) followed by methanesulfonyl chloride (0.14 mL, 1.85 mmol). After 5 minutes the reaction was place at room temperature and stirred for an additional half hour. The reaction was quenched with saturated aqueous sodium bicarbonate, diluted with brine and ethyl acetate and the layers were separated. The aqueous layer was extracted two additional times with ethyl acetate, and the organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 50%) to furnish 3-bromo-5-isopropenyl-pyridine; MS: (ES+) m/z 198.0 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 16a
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0.63 mL
Type
reactant
Reaction Step Three
Quantity
0.14 mL
Type
reactant
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.